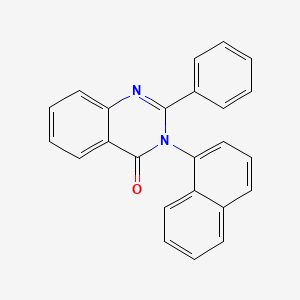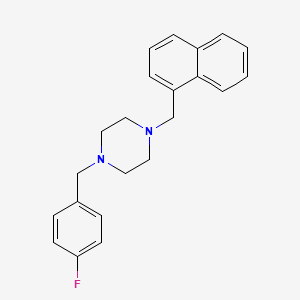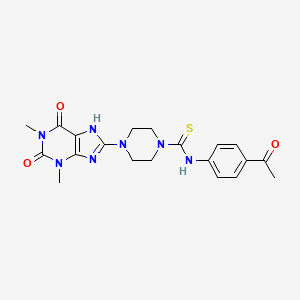
3-(naphthalen-1-yl)-2-phenylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Naphthyl)-2-phenyl-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a naphthyl group at the third position and a phenyl group at the second position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-naphthyl)-2-phenyl-4(3H)-quinazolinone typically involves the condensation of 2-aminobenzamide with 1-naphthylamine and benzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinazolinone ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 3-(1-Naphthyl)-2-phenyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the naphthyl or phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or nitro compounds can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: It can be used in the development of pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of 3-(1-naphthyl)-2-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific biological activity being studied. Research has shown that quinazolinones can interact with DNA, proteins, and other biomolecules, leading to their therapeutic effects.
類似化合物との比較
2-Phenyl-4(3H)-quinazolinone: Lacks the naphthyl group, which may result in different biological activities.
3-(2-Naphthyl)-2-phenyl-4(3H)-quinazolinone: Similar structure but with the naphthyl group at a different position, potentially altering its properties.
3-(1-Naphthyl)-4(3H)-quinazolinone: Lacks the phenyl group, which may affect its chemical reactivity and biological activity.
Uniqueness: 3-(1-Naphthyl)-2-phenyl-4(3H)-quinazolinone is unique due to the presence of both naphthyl and phenyl groups, which contribute to its distinct chemical and biological properties. This combination of substituents can enhance its interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C24H16N2O |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
3-naphthalen-1-yl-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C24H16N2O/c27-24-20-14-6-7-15-21(20)25-23(18-10-2-1-3-11-18)26(24)22-16-8-12-17-9-4-5-13-19(17)22/h1-16H |
InChIキー |
LNZLAYCBJNDONV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[({[(1Z)-1-(4-methoxyphenyl)ethylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}propan-1-ol](/img/structure/B10879651.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B10879654.png)
![4,5-diphenyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}furan-3-carbonitrile](/img/structure/B10879656.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10879670.png)
![2-{[(2,2-dimethyl-4H-1,3-dioxin-4-ylidene)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B10879680.png)

![methyl [(4Z)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879698.png)
![8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10879700.png)
![(4Z)-2-(4-methoxyphenyl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879704.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879712.png)

![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879718.png)
![2-{[4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B10879723.png)
